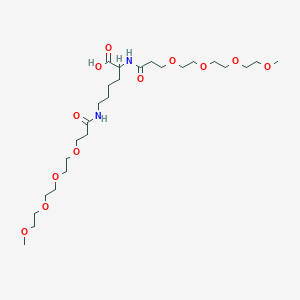
(R)-2,6-Bis-(m-PEG4)-amidohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,6-Bis-(m-PEG4)-amidohexanoic acid is a compound that features a hexanoic acid backbone with two m-PEG4 (methoxy polyethylene glycol) chains attached via amide linkages. This compound is known for its hydrophilic properties and is often used in various scientific and industrial applications due to its ability to enhance solubility and stability of other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,6-Bis-(m-PEG4)-amidohexanoic acid typically involves the following steps:
Activation of Hexanoic Acid: The hexanoic acid is first activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Coupling with m-PEG4: The activated hexanoic acid is then reacted with m-PEG4-amine in the presence of a base like triethylamine to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of ®-2,6-Bis-(m-PEG4)-amidohexanoic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of hexanoic acid are activated using industrial-scale reactors.
Continuous Coupling: The activated acid is continuously fed into a reactor containing m-PEG4-amine and a base, ensuring efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
®-2,6-Bis-(m-PEG4)-amidohexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while oxidation and reduction reactions can modify the functional groups on the hexanoic acid backbone .
Applications De Recherche Scientifique
®-2,6-Bis-(m-PEG4)-amidohexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of specialized coatings and materials.
Mécanisme D'action
The mechanism by which ®-2,6-Bis-(m-PEG4)-amidohexanoic acid exerts its effects is primarily through its ability to form stable amide bonds and enhance the solubility of other molecules. The m-PEG4 chains increase the hydrophilicity of the compound, allowing it to interact more effectively with aqueous environments. This property is particularly useful in drug delivery systems, where it helps to improve the bioavailability of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
m-PEG4-phosphonic acid: Another PEG-based compound used in the synthesis of PROTACs (proteolysis targeting chimeras).
m-PEG4-aldehyde: Used as a linker in bioconjugation reactions.
m-PEG4-amine: Contains an amino group and is used in the formation of amide bonds.
Uniqueness
®-2,6-Bis-(m-PEG4)-amidohexanoic acid is unique due to its dual m-PEG4 chains, which provide enhanced solubility and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high solubility and stability, such as drug delivery and biomolecule modification .
Propriétés
Formule moléculaire |
C26H50N2O12 |
|---|---|
Poids moléculaire |
582.7 g/mol |
Nom IUPAC |
2,6-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C26H50N2O12/c1-33-11-13-37-19-21-39-17-15-35-9-6-24(29)27-8-4-3-5-23(26(31)32)28-25(30)7-10-36-16-18-40-22-20-38-14-12-34-2/h23H,3-22H2,1-2H3,(H,27,29)(H,28,30)(H,31,32) |
Clé InChI |
VEMVVACPIWNZPA-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


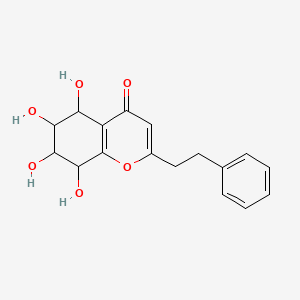
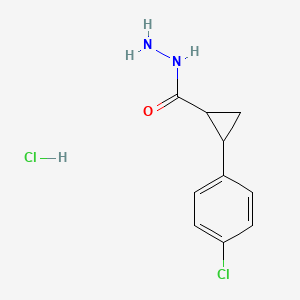
![2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12303277.png)
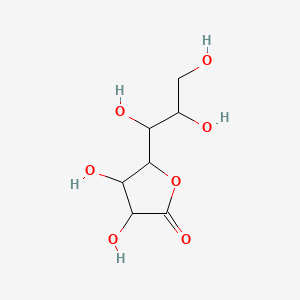

![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)
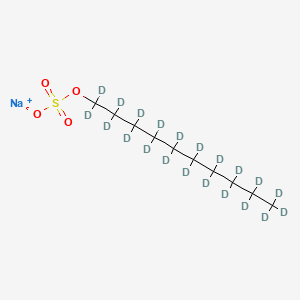
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)
![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12303338.png)
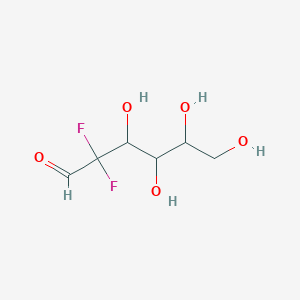
![benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12303359.png)
